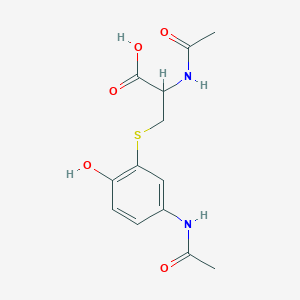![molecular formula C24H31NO13 B13384219 N-[5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13384219.png)
N-[5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside is a fluorogenic substrate used primarily in enzyme assays to detect glycosidase activities. This compound is particularly useful in studying the breakdown of complex carbohydrates and is vital in research related to genetic disorders and lysosomal storage diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. The starting materials often include 4-methylumbelliferone and various protected sugar derivatives. The reaction conditions usually involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which is essential for producing the compound in quantities required for extensive research and commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by glycosidases, leading to the release of 4-methylumbelliferone, which is fluorescent.
Oxidation and Reduction: These reactions can modify the functional groups on the sugar moiety or the aglycone part of the molecule.
Substitution: Functional groups on the sugar moiety can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions efficiently.
Major Products Formed
The major product formed from the hydrolysis of 4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside is 4-methylumbelliferone, which is highly fluorescent and can be easily detected using fluorescence spectroscopy.
Applications De Recherche Scientifique
4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme assays to study glycosidase activities.
Biology: Helps in understanding the metabolism of carbohydrates and the role of glycosidases in various biological processes.
Medicine: Vital in diagnosing and researching genetic disorders and lysosomal storage diseases where abnormal glycosidase activity is observed.
Industry: Employed in quality control processes to detect glycosidase contamination in various products.
Mécanisme D'action
The mechanism of action of 4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside involves its hydrolysis by glycosidases. The enzyme cleaves the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent. This fluorescence can be measured to quantify the enzyme activity. The molecular targets are the glycosidases, and the pathways involved include the breakdown of complex carbohydrates into simpler sugars.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylumbelliferyl β-D-galactopyranoside: Another fluorogenic substrate used to detect β-galactosidase activity.
4-Methylumbelliferyl α-D-glucopyranoside: Used to detect α-glucosidase activity.
4-Methylumbelliferyl β-D-glucuronide: Employed in assays to detect β-glucuronidase activity.
Uniqueness
4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside is unique due to its specific structure, which allows it to be hydrolyzed by specific glycosidases, making it highly useful in studying diseases related to glycosidase deficiencies. Its high fluorescence upon hydrolysis also makes it a sensitive and reliable substrate for enzyme assays.
Propriétés
Formule moléculaire |
C24H31NO13 |
|---|---|
Poids moléculaire |
541.5 g/mol |
Nom IUPAC |
N-[5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C24H31NO13/c1-9-5-16(29)35-13-6-11(3-4-12(9)13)34-23-17(25-10(2)28)22(19(31)15(8-27)36-23)38-24-21(33)20(32)18(30)14(7-26)37-24/h3-6,14-15,17-24,26-27,30-33H,7-8H2,1-2H3,(H,25,28) |
Clé InChI |
VSWQTQWBDDXHMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol](/img/structure/B13384148.png)
![Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate](/img/structure/B13384152.png)


![Trisodium;(13-methyl-3,16-disulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) sulfate](/img/structure/B13384170.png)


![[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octadec-9-enoate](/img/structure/B13384184.png)

![5-(2-Azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13384193.png)
![sodium 7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxidanylidene-1H-pyridin-3-yl)carbonylamino]ethanoyl]amino]-3-[(1-methyl-1,2,3,4-tetrazol-5-yl)sulfanylmethyl]-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13384207.png)


